![molecular formula C19H14Cl2N6O B2923833 N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide CAS No. 890947-84-9](/img/structure/B2923833.png)

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

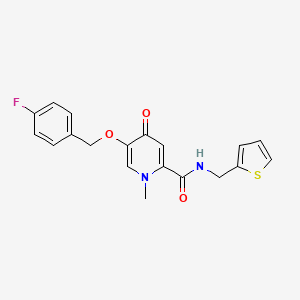

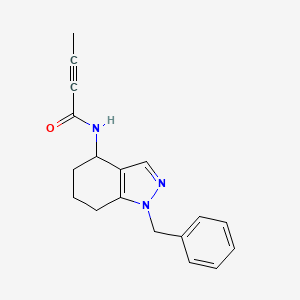

“N’-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide” is a chemical compound that has been studied for its potential anticancer properties . It is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds known for their synthetic versatility and effective biological activities .

Synthesis Analysis

The synthesis of this compound involves the design and creation of pyrrolo[2,3-d]pyrimidine derivatives, which contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . This process uses a microwave technique, which is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonyl bromides with active methylene compounds . Further reactions with formamide, formic acid, and triethyl orthoformate yield the pyrazolo[3,4-d]pyrimidine derivatives .Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including analogues similar to N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide, have been shown to exhibit affinity for the A1 adenosine receptor. Specific substituents at the N1 and N5 positions, such as the 3-chlorophenyl group, enhance this affinity, indicating potential applications in targeting adenosine receptors for therapeutic purposes (Harden, Quinn, & Scammells, 1991).

Antitumor Activity

Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Compounds within this class have shown potent antitumor effects on different cell lines, indicating their potential in cancer treatment research (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Antimicrobial and Anticancer Agents

Derivatives of pyrazolo[3,4-d]pyrimidine, including compounds with substituents similar to those in this compound, have been identified as potential antimicrobial and anticancer agents. These compounds exhibit significant activity, suggesting their utility in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

SARS-CoV Protease Inhibitors

Some pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and found active against SARS CoV 3C-like protease, highlighting their potential application in antiviral drug discovery, especially targeting coronaviruses (Mohamed, Ibrahie, Amr, Abdalla, & Ibrahiem, 2015).

Anti-inflammatory Evaluation

New substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory activities. These studies contribute to the understanding of pyrazolo[3,4-d]pyrimidines' potential in treating inflammatory conditions (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012).

Mechanism of Action

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidines have been reported to target dihydrofolate reductase (dhfr), some kinases, and the biotin carboxylase .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The degree of lipophilicity of a compound, which is its affinity for a lipid environment, can influence its ability to diffuse easily into cells .

Result of Action

Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein, up-regulation of p53, bax, dr4 and dr5, and down-regulation of bcl2, il-8, and cdk4 .

Future Directions

properties

IUPAC Name |

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N6O/c1-11-4-2-3-5-13(11)19(28)26-25-17-14-9-24-27(18(14)23-10-22-17)12-6-7-15(20)16(21)8-12/h2-10H,1H3,(H,26,28)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRWLAFANLNNMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2923754.png)

![2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2923755.png)

![5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2923758.png)

![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)

![6-[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2923772.png)